Alemtuzumab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alemtuzumab is a humanized monoclonal antibody that targets the CD52 antigen, a glycoprotein found on the surface of mature lymphocytes. It is primarily used in the treatment of B-cell chronic lymphocytic leukemia and relapsing forms of multiple sclerosis . This compound is known for its ability to deplete lymphocytes, making it a potent immunosuppressive agent .
准备方法
Alemtuzumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into Chinese hamster ovary cells, which are then cultured to produce the antibody . The production process involves several steps:
Gene Insertion: The gene for this compound is inserted into the Chinese hamster ovary cells.
Cell Culture: The cells are cultured in a medium containing neomycin.
Purification: The antibody is purified from the culture medium using chromatography techniques.
化学反应分析
Alemtuzumab undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the disulfide bonds in the antibody, potentially affecting its structure and function.
Substitution: Substitution reactions can occur at the glycosylation sites of the antibody, affecting its binding affinity and immunogenicity.
Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are modified forms of the antibody with altered stability and binding properties .
科学研究应用
Alemtuzumab has a wide range of scientific research applications:
Medicine: It is used in the treatment of B-cell chronic lymphocytic leukemia and multiple sclerosis.
Transplantation: It is used as an immunosuppressive agent in organ transplantation to prevent graft rejection.
Autoimmune Diseases: This compound is being investigated for its potential use in treating other autoimmune diseases due to its ability to modulate the immune system.
作用机制
Alemtuzumab exerts its effects by binding to the CD52 antigen on the surface of lymphocytes. This binding triggers several mechanisms:
Antibody-Dependent Cell-Mediated Cytolysis: This compound recruits natural killer cells and macrophages to destroy the targeted lymphocytes.
Complement-Dependent Cytolysis: The binding of this compound activates the complement system, leading to the formation of the membrane attack complex and subsequent lysis of the lymphocytes.
Apoptosis: This compound induces programmed cell death in the targeted lymphocytes.
相似化合物的比较
Alemtuzumab is unique among monoclonal antibodies due to its specific targeting of the CD52 antigen. Similar compounds include:
Rituximab: Targets the CD20 antigen on B cells and is used in the treatment of non-Hodgkin’s lymphoma and rheumatoid arthritis.
Ofatumumab: Also targets the CD20 antigen and is used in the treatment of chronic lymphocytic leukemia.
Ocrelizumab: Targets the CD20 antigen and is used in the treatment of multiple sclerosis.
This compound’s unique targeting of CD52 and its potent lymphocyte-depleting effects make it a valuable therapeutic agent in the treatment of certain cancers and autoimmune diseases .
属性
CAS 编号 |
216503-57-0 |
---|---|
分子式 |
C6468H10066N1732O2005S40 |
分子量 |
145454 |
同义词 |
CAMPATH-1H; GZ-402673; LDP-03 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。